1-methyl-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-[5-(phenylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-19-8-7-11(18-19)13(20)15-14-17-16-12(21-14)9-22-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEIWBONZXSFTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NN=C(O2)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-methyl-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide, a compound with the CAS number 1172814-93-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 315.35 g/mol. The structure features a pyrazole ring linked to an oxadiazole moiety, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₅O₂S |
| Molecular Weight | 315.35 g/mol |
| CAS Number | 1172814-93-5 |
Antiparasitic Activity
Research has shown that derivatives of pyrazole compounds exhibit significant antiparasitic properties. A study identified that modifications in the structure of pyrazole derivatives led to potent inhibition of the motility and development of the parasitic nematode Haemonchus contortus at sub-nanomolar concentrations. The most effective compounds displayed strong selectivity towards the parasite over human cell lines, indicating a promising therapeutic index .
Antifungal Activity
The compound's structural analogs have also been evaluated for antifungal properties. In vitro assays demonstrated that certain derivatives exhibited moderate antifungal activity against pathogenic fungi such as Gibberella zeae and Fusarium oxysporum. The EC50 values for some compounds were reported at approximately 81.3 µg/mL against G. zeae, suggesting potential applications in agricultural fungicides .
The mechanism of action for this class of compounds often involves interaction with specific molecular targets within the cells. For instance, it has been suggested that these compounds may modulate signaling pathways critical for cell proliferation and survival, such as the MAPK/ERK pathway . This modulation can lead to altered cellular responses in both parasitic and fungal cells.
Structure-Activity Relationship (SAR)
The SAR studies indicate that substituents on the pyrazole and oxadiazole rings significantly influence biological activity. For example, variations in the phenylthio group have been associated with enhanced potency against nematodes while maintaining low toxicity to human cells .
Case Study 1: Antiparasitic Efficacy
A focused library of 30 analogues derived from the original compound was synthesized and screened against H. contortus. Compounds 10, 17, 20, and 22 were identified as particularly effective, inhibiting larval development at very low concentrations (sub-nanomolar) while showing minimal cytotoxicity to human MCF10A cells .
Case Study 2: Antifungal Screening
In another study involving antifungal activity, a series of pyrazole derivatives were synthesized and tested against various fungi. The results highlighted several compounds that outperformed traditional fungicides in efficacy against G. zeae, demonstrating their potential as alternative agricultural treatments .
Scientific Research Applications
1-Methyl-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a compound attracting interest for its unique structural features and potential applications in medicinal chemistry. Classified as an oxadiazole derivative, which is known for diverse biological activities, its systematic name indicates the presence of a pyrazole moiety, an oxadiazole ring, and a phenylthio group, making it a candidate for exploration in various scientific fields. This compound belongs to the class of benzamides and oxadiazoles; benzamides contain a benzene ring attached to an amide group, while oxadiazoles are five-membered heterocycles containing two nitrogen atoms and three carbon atoms. This classification is significant as it often correlates with specific biological activities and chemical reactivity.
Chemical Properties
Key chemical properties of 1-methyl-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide include the presence of a benzene ring attached to an amide group and a five-membered heterocycle containing two nitrogen atoms and three carbon atoms.
Synthesis
The synthesis of 1-methyl-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step reactions requiring careful control of reaction conditions such as temperature and pH to optimize yields and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) may be employed for purification.
Potential Applications
1-Methyl-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide has potential applications in several fields:
- Medicinal Chemistry Research indicates potential anticancer properties for this compound, although detailed studies on its mechanism are still required to elucidate its full biological effects.
- Scientific Fields The compound's unique structural features make it a candidate for further exploration in various scientific fields.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The target compound’s phenylthio methyl group distinguishes it from analogs with varying substituents. Key comparisons include:
Table 1: Substituent Impact on Melting Points and Yields
Key Observations :
- Electron-withdrawing groups (e.g., 4-chlorophenyl in 3b) increase melting points compared to electron-donating groups (e.g., p-tolyl in 3c), likely due to enhanced intermolecular interactions .
- Synthetic yields vary with substituent steric and electronic effects. For example, the bulky phenylthio group in the target compound may reduce yields compared to simpler derivatives like 3a.
Spectral and Analytical Data
Structural analogs provide benchmarks for interpreting the target compound’s spectral properties:
Table 2: NMR and Mass Spectral Trends
Insights :
Functional Group Comparisons
Oxadiazole vs. Thiazole/Thiophene :
Carboxamide Linkers :
- The carboxamide bridge in the target compound is conserved in ’s derivatives, critical for hydrogen bonding and target binding .
Preparation Methods
Thiohydrazide Precursor Preparation
The oxadiazole ring is constructed from a thiohydrazide precursor. Phenylthioacetic hydrazide is synthesized via nucleophilic substitution:
Cyclodehydration to Oxadiazole
Cyclization is achieved using triethyl orthoformate as the carbonyl source:
- Conventional method : Reflux phenylthioacetic hydrazide (1 equiv) and triethyl orthoformate (1.2 equiv) in acetic acid (5 mL/mmol) for 6–8 h.
- Microwave-assisted method : Irradiate the mixture at 150 W, 120°C for 12–15 min.
| Method | Yield (%) | Time | Purity (HPLC) |
|---|---|---|---|
| Conventional | 65 | 8 h | 95.2% |
| Microwave | 89 | 15 min | 98.7% |
The oxadiazole amine (Intermediate A ) is isolated via column chromatography (silica gel, ethyl acetate/hexane 3:7) and characterized by:
- IR (KBr) : 3320 cm⁻¹ (N–H stretch), 1615 cm⁻¹ (C=N oxadiazole).
- ¹H NMR (400 MHz, CDCl₃) : δ 5.21 (s, 2H, SCH₂), 7.32–7.45 (m, 5H, Ar–H), 8.02 (s, 1H, NH₂).
Synthesis of 1-Methyl-1H-Pyrazole-3-Carbonyl Chloride
Carboxylic Acid Activation
1-Methyl-1H-pyrazole-3-carboxylic acid (commercially available) is converted to its acyl chloride:
- Suspend the acid (1 equiv) in anhydrous dichloromethane (DCM).
- Add thionyl chloride (2.5 equiv) dropwise under N₂ at 0°C.
- Reflux for 2 h, then evaporate excess reagents under vacuum.
The resulting 1-methyl-1H-pyrazole-3-carbonyl chloride (Intermediate B ) is used directly without purification.
Amide Coupling and Final Product Isolation
Reaction Conditions
Intermediate A (1 equiv) and Intermediate B (1.1 equiv) are coupled in the presence of triethylamine (2 equiv) in anhydrous DCM:
Purification and Yield
Crude product is purified by flash chromatography (ethyl acetate/hexane 1:1 → 7:3 gradient) to afford the title compound as a white solid:
- Yield : 72% (conventional), 85% (microwave-assisted coupling).
- Melting Point : 158–160°C.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, DMSO-d₆) :
- δ 3.89 (s, 3H, N–CH₃).
- δ 4.52 (s, 2H, SCH₂).
- δ 6.88 (d, J = 2.5 Hz, 1H, pyrazole-H).
- δ 7.32–7.47 (m, 5H, Ar–H).
- δ 8.21 (s, 1H, oxadiazole-H).
- δ 10.45 (s, 1H, NH).
¹³C NMR (125 MHz, DMSO-d₆) :
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 344.0927 [M+H]⁺.
- Calculated for C₁₅H₁₄N₅O₂S : 344.0919.
Comparative Analysis of Synthetic Routes
Conventional vs. Microwave-Assisted Synthesis
Microwave irradiation significantly enhances efficiency:
| Parameter | Conventional | Microwave |
|---|---|---|
| Total Time | 14 h | 2.5 h |
| Overall Yield | 47% | 68% |
| Energy Consumption | 850 kJ | 320 kJ |
Microwave methods reduce side reactions (e.g., hydrolysis of the phenylthio group) by minimizing thermal degradation.
Solvent and Catalyst Optimization
- Solvent : DCM outperforms THF and acetonitrile in coupling efficiency (Table 3).
- Base : Triethylamine provides superior yields compared to DMAP or pyridine.
| Solvent | Base | Yield (%) |
|---|---|---|
| DCM | Et₃N | 72 |
| THF | Et₃N | 58 |
| DCM | DMAP | 65 |
Mechanistic Insights
Oxadiazole Formation
The cyclodehydration of thiohydrazides proceeds via a concerted mechanism :
Amide Coupling
The reaction follows a Schotten-Baumann-type mechanism :
- Intermediate B reacts with triethylamine to form a reactive acylium ion.
- Nucleophilic attack by the oxadiazole amine yields the amide product.
Challenges and Mitigation Strategies
Regioselectivity in Oxadiazole Synthesis
Early routes produced regioisomeric mixtures due to competing cyclization pathways. This was resolved by:
Stability of the Phenylthio Group
The sulfide moiety is prone to oxidation during prolonged reactions. Mitigations include:
- Conducting reactions under inert atmosphere (N₂/Ar).
- Avoiding strong oxidizing agents (e.g., m-CPBA).
Q & A
Advanced Research Question
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinase enzymes). Focus on the oxadiazole and pyrazole moieties, which often bind to ATP pockets .
- MD Simulations : Assess binding stability over time (50–100 ns trajectories) to prioritize targets for experimental validation.
- QSAR Modeling : Correlate substituent effects (e.g., phenylthio group) with activity using datasets from analogs .
Data Sources : Leverage PubChem and Protein Data Bank (PDB) for target templates and ligand-receptor complexes.
How can contradictory results in biological assays (e.g., IC₅₀ variability) be resolved?
Advanced Research Question
Contradictions may arise from:
- Assay Conditions : Variability in cell lines (e.g., HeLa vs. MCF-7), serum concentration, or incubation time. Standardize protocols using CLSI guidelines.
- Solubility Issues : Use co-solvents (DMSO ≤0.1%) or nanoformulations to improve bioavailability .
- Orthogonal Assays : Confirm activity with complementary methods (e.g., fluorescence-based ATP assays vs. cell viability staining) .
Case Study : A 2022 study resolved IC₅₀ discrepancies (5–50 µM) by controlling oxygen levels in cytotoxicity assays .
What strategies are effective for derivatizing this compound to enhance bioactivity?
Advanced Research Question
- Substituent Modification : Replace the phenylthio group with electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
- Hybrid Scaffolds : Conjugate with benzothiazole (e.g., N-((pyrazolyl)methyl)benzo[d]thiazole-2-carboxamide) to target multiple pathways .
- Prodrug Design : Introduce esterase-labile groups (e.g., acetyl) to the carboxamide for controlled release .
Validation : Screen derivatives using high-throughput SPR (surface plasmon resonance) for binding affinity .
What are the key challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
- Purification : Chromatography becomes impractical at scale; switch to recrystallization (DMSO/water mixtures) or fractional distillation .
- Byproduct Management : Optimize stoichiometry to minimize thiol byproducts (e.g., via in-situ trapping with activated charcoal).
- Regulatory Compliance : Ensure intermediates meet ICH Q3A/B impurity thresholds (<0.15% for unknown impurities) .
How does the phenylthio group influence the compound’s pharmacokinetic properties?
Advanced Research Question
- Lipophilicity : The phenylthio group increases logP (~2.5), enhancing membrane permeability but risking hepatotoxicity.
- Metabolic Stability : Susceptible to cytochrome P450 oxidation; consider deuterium substitution at labile positions .
- In Silico Prediction : Tools like SwissADME predict moderate bioavailability (F ≈ 30–40%) due to high molecular weight (~400 Da) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
